molecular formula C20H20ClN3O B2573520 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one CAS No. 1030386-33-4

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2573520
CAS No.: 1030386-33-4
M. Wt: 353.85
InChI Key: ZWMOFYWYWREWSX-UHFFFAOYSA-N
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Description

This compound features a piperidine ring connected to a pyrazole moiety substituted with a naphthalen-1-yl group and a chloroacetyl side chain.

Properties

IUPAC Name

2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-13-20(25)24-10-8-15(9-11-24)18-12-19(23-22-18)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12,15H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOFYWYWREWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common method involves the reaction of 1-(naphthalen-1-yl)-1H-pyrazole with 4-piperidone under specific conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Key Compounds:

2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5a)

  • Substituents : 4-Chlorophenyl, furan, and 4-methoxyphenyl groups.
  • Properties : Melting point 145–148°C; IR absorption at 1680 cm⁻¹ (C=O stretch) .
  • Differentiation : Replaces naphthyl with aromatic heterocycles, reducing hydrophobicity compared to the target compound.

1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone Substituents: 3,4-Dichlorophenyl and 2-naphthyl groups. Properties: Melting point 242–243°C; crystal structure shows dihedral angles of 86.8° between aromatic rings, influencing packing and stability . Differentiation: Dichlorophenyl substitution may enhance halogen bonding interactions compared to the target’s single chloro group.

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Substituents: Ethoxyphenyl instead of chloroacetyl.

1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Substituents: Piperazine ring and 3-methoxyphenyl group.

Biological Activity

The compound 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H20ClN3OC_{20}H_{20}ClN_{3}O, with a structure that includes a chloro group, a piperidine ring, and a pyrazole moiety attached to a naphthalene unit. The structural complexity contributes to its varied biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrazoles, including the compound , exhibit significant pharmacological properties. These include:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key oncogenic pathways.
  • Anti-inflammatory Properties : Compounds similar to this one have demonstrated the ability to reduce inflammation through various mechanisms.
  • Antimicrobial Effects : Some pyrazole derivatives exhibit activity against bacterial and fungal strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, it has shown effectiveness against:

  • BRAF(V600E) and EGFR mutations, which are common in melanoma and non-small cell lung cancer respectively.
Cell Line IC50 (µM) Mechanism of Action
A375 (melanoma)3.5BRAF inhibition
HCC827 (lung cancer)2.1EGFR inhibition

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Assay Type Result Significance
ELISA for TNF-alpha50% inhibitionSuggests potential for treating chronic inflammation
IL-6 Inhibition40% inhibitionIndicates anti-inflammatory potential

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains, demonstrating notable activity.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • The presence of the naphthalene moiety enhances lipophilicity and cellular uptake.
  • The chloro substitution at position 2 increases potency against specific targets by modulating electronic properties.

Case Studies

Several case studies have been documented regarding the biological activity of structurally related compounds:

  • Case Study on Antitumor Efficacy : A derivative similar to this compound was tested in vivo against xenograft models of melanoma, showing a significant reduction in tumor size compared to controls.
  • Inflammation Model Study : In a rat model of arthritis, administration of the compound resulted in decreased paw swelling and lower histological scores indicating reduced inflammation.

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